molecular formula C22H21NO5 B2445570 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one CAS No. 938025-52-6

3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one

Cat. No. B2445570
CAS RN: 938025-52-6
M. Wt: 379.412
InChI Key: MOYFIVWEAKKSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a potent and selective inhibitor of the angiotensin II type 2 receptor (AT2R), which has been shown to play a role in the modulation of pain perception.

Scientific Research Applications

Antimicrobial Activity

Research on chromene derivatives demonstrates their potential in antimicrobial applications. For example, a study on 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile showed favorable antimicrobial activities against both bacterial and fungal strains, indicating the utility of chromene compounds in developing new antimicrobial agents (Okasha et al., 2022).

Structural Analysis

The crystal structure analysis of chromene derivatives provides valuable information for drug design and development. For instance, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo [f]chromene has been determined, showcasing the planarity of the pyran ring, which is essential for understanding the compound's interaction with biological targets (Wang et al., 2005).

Anti-inflammatory Effects

Compounds isolated from natural sources, such as tectorigenin monohydrate, an isoflavone derived from Belamcanda chinensis, have shown antimicrobiotic and anti-inflammatory effects. This suggests that chromene derivatives could be explored further for their potential in treating inflammation-related conditions (Liu et al., 2008).

Synthesis and Modification

The synthetic pathways for creating and modifying chromene derivatives offer insights into developing novel compounds with potential therapeutic applications. For example, research into heteroannulation of chromene derivatives has led to the synthesis of various compounds, demonstrating the versatility of chromene scaffolds in medicinal chemistry (Mahmoud et al., 2009).

Enzyme Inhibition and Antitumor Activity

Chromene derivatives have been studied for their role in enzyme inhibition and potential antitumor activity. For instance, novel terpyridine-skeleton molecule derivants containing chromene cores have been synthesized and evaluated for their ability to inhibit tumor growth and metastasis, showcasing the therapeutic potential of chromene derivatives in cancer treatment (Kwon et al., 2015).

properties

IUPAC Name

3-(4-ethoxyphenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-3-26-15-10-8-14(9-11-15)18-19-20(28-21(18)23-12-13-25-2)16-6-4-5-7-17(16)27-22(19)24/h4-11,23H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYFIVWEAKKSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=CC=CC=C43)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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